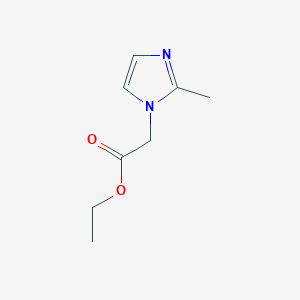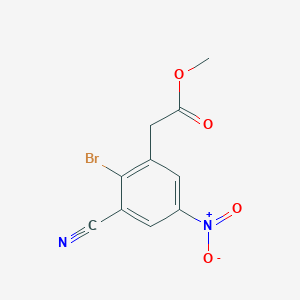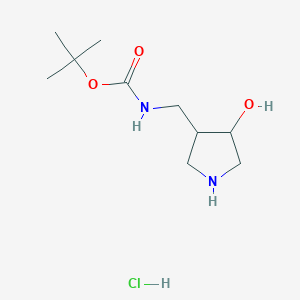
Ethyl 2-(2-Methylimidazol-1-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(2-Methylimidazol-1-yl)acetate is a useful research chemical with the CAS number 239065-60-2 . It has a molecular weight of 168.19 and a molecular formula of C8H12N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-9-7(10)2/h4-5H,3,6H2,1-2H3 . The compound has a complexity of 161 and a topological polar surface area of 44.1 .Physical And Chemical Properties Analysis
This compound is a liquid . Its boiling point is predicted to be 296.1±23.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Ethyl 2-(2-Methylimidazol-1-yl)acetate, identified as an ionic liquid such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), has been utilized as a catalyst in various chemical syntheses. For instance, it facilitates the one-pot, three-component synthesis of 2-aryl-4,5-diphenyl imidazoles at room temperature under ultrasonic irradiation, presenting a more environmentally friendly and efficient approach compared to traditional methods (Zang, Su, Mo, Cheng, & Jun, 2010). Similarly, it has been employed in the synthesis of 1,4-dihydropyridines from arylaldehydes, ethylacetoacetate/acetylacetone, and ammonium acetate under sonication, offering advantages like high yields and absence of harmful catalysts (Reddy, Rajesh, & Vijayakumar, 2011).
Antimicrobial Activity
This compound is also a key intermediate in the synthesis of benzimidazole derivatives, which have been evaluated for their antimicrobial properties. Such compounds have shown significant activity against various microorganisms, including Gram-positive bacteria and fungi (Ansari & Lal, 2009).
Molecular Structure and Spectroscopic Analysis
In the field of molecular science, the compound plays a role in the synthesis and structural analysis of complex molecules. For instance, its derivatives have been analyzed through crystal structure and spectroscopic methods, providing insights into molecular conformations and interactions (El Foujji, Bourakadi, Mekhzoum, Essassi, Boere, Qaiss, & Bouhfid, 2020).
Green Chemistry and Environmental Applications
This compound is part of a movement towards greener chemical processes. For example, it has been synthesized in an environmentally friendly manner and used as a solvent in various applications, highlighting its versatility and sustainability (Zhu, Li, Xu, & Yang, 2012).
Quantum Chemical Analysis
The compound has also been a subject of quantum chemical analysis. Studies involving density functional theory (DFT) calculations have been conducted to understand its thermal stability, electronic properties, and molecular interactions, contributing to the broader field of theoretical and computational chemistry (El Foujji et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 2-(2-methylimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-9-7(10)2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELLWUHPOOKVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651828 | |
| Record name | Ethyl (2-methyl-1H-imidazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239065-60-2 | |
| Record name | Ethyl (2-methyl-1H-imidazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)

